molecular formula C7H10BNO3 B8800382 (4-Amino-3-methoxyphenyl)boronic acid

(4-Amino-3-methoxyphenyl)boronic acid

Cat. No.: B8800382
M. Wt: 166.97 g/mol
InChI Key: CBHFQROGRLFSMS-UHFFFAOYSA-N
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Description

(4-Amino-3-methoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by an amino (-NH₂) group at the para position and a methoxy (-OCH₃) group at the meta position on the benzene ring. Boronic acids are widely studied for their reversible binding to diols, making them valuable in drug design, diagnostics, and dynamic combinatorial chemistry. The amino and methoxy substituents in this compound influence its electronic properties, solubility, and biological interactions, distinguishing it from other boronic acid derivatives .

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(4-amino-3-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,9H2,1H3

InChI Key

CBHFQROGRLFSMS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N)OC)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Boronic Acids

Substituent Effects on Reactivity and Binding

Boronic acids exhibit structure-dependent reactivity, particularly in esterification and diol binding. Key comparisons include:

Compound Substituents pKa* Key Reactivity Features
(4-Amino-3-methoxyphenyl)BA -NH₂ (para), -OCH₃ (meta) ~8.5† Enhanced stabilization of boronate form due to electron-donating -NH₂
Phenylboronic acid None ~8.7 Baseline reactivity; forms boroxine trimers
4-MCPBA -Cl (para) >9.0 Higher pKa limits glucose binding at physiological pH
6-Hydroxynaphthalen-2-yl BA -OH (naphthyl) ~8.2 Cytotoxic (IC50 = 0.1969 µM in 4T1 cells)

*Estimated pKa values based on substituent electronic effects. †Predicted based on analogous structures .

  • Amino Group Influence: The para-amino group lowers pKa compared to chloro- or methoxy-substituted analogs, enhancing boronate formation under physiological conditions .
  • Methoxy Group : The meta-methoxy group contributes to solubility and may stabilize π-π interactions in target binding .
Antiproliferative Effects

Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl, hydroxynaphthyl) show potent cytotoxicity in triple-negative breast cancer (4T1 cells):

Compound IC50 (µM) Solubility in RPMI
Phenanthren-9-yl BA 0.2251 Moderate
6-Hydroxynaphthalen-2-yl BA 0.1969 Moderate
(4-Amino-3-methoxyphenyl)BA N/A‡ High (predicted)
Enzyme Inhibition
  • Fungal Histone Deacetylase (HDAC): Boronic acids with methoxyethylphenoxy groups inhibit appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .
  • Proteasome Inhibition : Boronic acid-containing compounds (e.g., bortezomib) are selective proteasome inhibitors, with EGCG antagonizing only boronic acid-based inhibitors .

Key Research Findings and Implications

Solubility vs. Bioactivity: Hydrophobic boronic acids (e.g., pyren-1-yl) face solubility challenges, whereas polar substituents in (4-Amino-3-methoxyphenyl)BA may enhance bioavailability .

Diagnostic Specificity: Substituent choice impacts diagnostic accuracy, as seen in phenyl boronic acid’s superiority over APBA .

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